molecular formula C27H33N3O5S B2573505 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113136-68-7

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2573505
CAS No.: 1113136-68-7
M. Wt: 511.64
InChI Key: QPGZVTWDKSWSTC-UHFFFAOYSA-N
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Description

2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the quinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the quinazoline core with a thiol or disulfide compound.

    Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction.

    Final modifications: Introduction of the carboxamide group and other substituents through standard organic reactions such as amidation or esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound could be studied for its inhibitory activity against specific enzymes involved in disease pathways.

Medicine

In medicine, this compound may have potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities. Research would focus on its efficacy, selectivity, and safety profile in preclinical and clinical studies.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. For example, if it acts as a kinase inhibitor, it would bind to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets and thereby inhibiting cell signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(3-methylbutyl)-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
  • **this compound

Uniqueness

This compound’s uniqueness lies in its specific substituents and their positions on the quinazoline core. These structural features may confer unique biological activities or chemical reactivity compared to other quinazoline derivatives.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-(3-methylbutyl)-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O5S/c1-16(2)11-12-30-26(33)20-9-7-19(25(32)28-17(3)4)13-21(20)29-27(30)36-15-22(31)18-8-10-23(34-5)24(14-18)35-6/h7-10,13-14,16-17H,11-12,15H2,1-6H3,(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGZVTWDKSWSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N=C1SCC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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